N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that features a quinoline moiety, an allyl group, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of quinoline-2-carbaldehyde with N-allylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of luminescent materials and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with cellular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, further contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide.
N-Allylthiosemicarbazide: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline moieties that exhibit comparable biological activities.
Uniqueness
This compound is unique due to its combination of an allyl group, a quinoline moiety, and a hydrazinecarbothioamide group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of thiosemicarbazones, characterized by the presence of a thiosemicarbazone moiety which is known for its diverse biological activities. The molecular structure can be represented as follows:
This structure contains an allyl group, a quinoline moiety, and a hydrazinecarbothioamide functional group, which are critical for its biological activity.
Research indicates that thiosemicarbazones exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : These compounds may also exhibit antioxidant activity, protecting cells from oxidative stress.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiosemicarbazones. For instance, compounds similar to this compound have been shown to reduce carrageenan-induced edema in animal models, indicating their efficacy in managing inflammation.
Compound | Model | Activity Observed |
---|---|---|
LT80 | Carrageenan-induced edema | Significant reduction in edema |
LT73 | In vitro cell lines | Reduced pro-inflammatory cytokines |
Anticancer Activity
Thiosemicarbazones have been extensively studied for their anticancer properties. Research has demonstrated that they can inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 10 | Induction of apoptosis |
HeLa (Cervical) | 5 | Cell cycle arrest |
MDA-MB-231 (Breast) | 15 | Inhibition of migration |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of several thiosemicarbazone derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in treated groups compared to controls .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against various tumor cell lines. The findings revealed that this compound exhibited potent cytotoxic effects, with mechanisms involving apoptosis and disruption of cellular metabolism .
- Molecular Docking Studies : Computational studies provided insights into the binding affinities of this compound with target proteins involved in cancer progression. The docking results suggested strong interactions with key regulatory proteins, enhancing its potential as an anticancer agent .
Properties
Molecular Formula |
C15H16N4S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C15H16N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h3-9H,1,10H2,2H3,(H2,16,19,20)/b18-11- |
InChI Key |
YICRCRWDVVCBRL-WQRHYEAKSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)NCC=C)/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NNC(=S)NCC=C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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